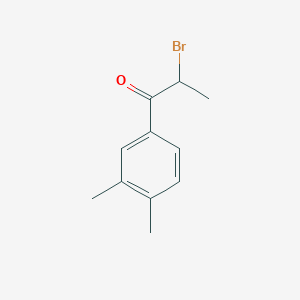

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDOZXXMTNQGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649277 | |

| Record name | 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65937-01-1 | |

| Record name | 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth overview of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one, a key α-bromoketone intermediate in synthetic chemistry. The document details its physicochemical properties, outlines a robust and clean synthesis protocol, discusses methods for its structural characterization, and explores its applications as a versatile building block in the development of complex chemical entities and potential pharmaceutical agents. Safety and handling protocols are also rigorously addressed to ensure safe laboratory practice. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ketone characterized by a bromine atom at the alpha position relative to the carbonyl group. This structural feature renders the compound highly reactive and valuable as a synthetic intermediate.[1][2] Its core identity and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 65937-01-1 | [3] |

| Molecular Formula | C₁₁H₁₃BrO | [3][4] |

| Molecular Weight | 241.13 g/mol | [4][5] |

| Physical Form | Solid | |

| SMILES | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 | |

| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N |

Synthesis Protocol: α-Bromination of 1-(3,4-dimethylphenyl)propan-1-one

The synthesis of α-bromo ketones is a cornerstone transformation in organic chemistry. While classical methods often employ hazardous reagents like liquid bromine, modern approaches prioritize safety and efficiency. The recommended protocol utilizes a polymer-supported brominating agent, which offers significant advantages in handling, reaction workup, and purity of the final product.[6][7]

Rationale for Method Selection

The use of polymer-supported pyridinium bromide perbromide (PSPBP) is advocated for several reasons.[6][7] Firstly, it is a solid reagent, which is significantly safer to handle than elemental bromine. Secondly, the reaction workup is remarkably simple: the spent polymer reagent is removed by filtration, often yielding a product of high purity without the need for complex chromatographic separation.[6][7] This makes the process highly efficient and scalable.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Protocol

-

Setup : To a dried round-bottom flask equipped with a magnetic stirrer, add the starting material, 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent).

-

Dissolution : Add toluene as the solvent (approx. 10 mL per gram of starting material). Stir until fully dissolved.

-

Reagent Addition : Add polymer-supported pyridinium bromide perbromide (PSPBP) (1.2-1.5 equivalents) to the solution portion-wise. The reaction is mildly exothermic and maintaining the temperature between 10-20°C is recommended for optimal selectivity.

-

Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Upon completion, filter the reaction mixture through a pad of celite to remove the spent polymer reagent. Wash the polymer cake with a small amount of fresh toluene.

-

Isolation : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product, which is often of sufficient purity for subsequent steps.

-

Purification (Optional) : If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. While Sigma-Aldrich notes that analytical data is not routinely collected for this specific catalog item, a combination of standard spectroscopic techniques can be used for full characterization. The expected data are summarized below based on the known structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons : Multiplets in the range of δ 7.2-7.8 ppm. CH-Br Proton : A quartet around δ 5.2-5.4 ppm. Aromatic CH₃ Protons : Two singlets around δ 2.3 ppm. CH₃ (alpha) Protons : A doublet around δ 1.8-2.0 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O) : Signal around δ 190-195 ppm. Aromatic Carbons : Multiple signals between δ 125-145 ppm. CH-Br Carbon : Signal around δ 45-50 ppm. Aromatic CH₃ Carbons : Signals around δ 20-22 ppm. CH₃ (alpha) Carbon : Signal around δ 15-18 ppm. |

| FT-IR | C=O Stretch : Strong absorption band around 1680-1700 cm⁻¹. C-Br Stretch : Absorption in the fingerprint region, typically 500-650 cm⁻¹. Aromatic C-H Stretch : Bands above 3000 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺) : Isotopic pattern for one bromine atom at m/z 240 and 242 with approximately 1:1 intensity. Key Fragments : Loss of Br (m/z 161), benzoyl cation fragment (m/z 133). |

Applications in Research & Development

The utility of this compound stems from its identity as an α-bromoketone, a highly versatile electrophilic building block in organic synthesis.[2]

Core Intermediate in Heterocyclic Synthesis

This compound is an ideal precursor for constructing a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry. For instance, it can react with nucleophiles like thiourea or its derivatives in a Hantzsch-type synthesis to yield substituted 2-amino-1,3-thiazoles, a class of compounds with a broad range of biological activities.[6][7]

Building Block for Drug Discovery

In pharmaceutical research, α-bromo ketones serve as handles for introducing diverse functional groups and building molecular complexity.[1] By reacting this intermediate with various amines, phenols, thiols, and other nucleophiles, chemists can rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies.[1] This accelerates the process of identifying potential drug candidates.

Application Workflow Diagram

Caption: Synthetic utility of the target compound as a key intermediate.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with GHS07 pictogram, indicating it can be harmful or an irritant.

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

Similar α-bromo ketones are known to cause severe skin burns (H314) and respiratory irritation (H335), and this compound should be treated with equivalent caution.[8]

-

-

Precautionary Measures :

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[8][9]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]

-

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in synthetic and medicinal chemistry. Its efficient and safe synthesis using polymer-supported reagents, coupled with its utility as a precursor to complex heterocyclic systems, makes it an important tool for researchers. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.

References

- Vickerstaffe, E., et al. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1.

-

CPAchem Ltd. Safety data sheet. CPAchem. Available from: [Link]

-

Hunan Hwatn Pharmaceutical Co., Ltd. This compound. Hwatn Pharma. Available from: [Link]

-

Filo. 2-Bromo-1-phenylpropane can be synthesised by. Filo. Available from: [Link]

- Wang, R., et al. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information.

-

Teletel. 2-Bromovalerophenone: Synthesis Methods and Physico-Chemical Characterization. Teletel. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). HMDB. Available from: [Link]

-

ResearchGate. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. ResearchGate. Available from: [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. safrole.com [safrole.com]

- 3. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]

- 4. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 5. scbt.com [scbt.com]

- 6. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. echemi.com [echemi.com]

A Technical Guide to 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-(3,4-dimethylphenyl)propan-1-one, a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and a validated synthesis protocol with mechanistic insights. Furthermore, it explores the characteristic reactivity of this α-bromo ketone, its utility as a versatile building block for complex molecular architectures, and its relevance in the development of pharmacologically active agents. Essential safety, handling, and storage protocols are also provided for researchers and drug development professionals. This guide serves as an authoritative resource, consolidating technical data and practical methodologies pertinent to the use of this valuable compound.

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, α-halo ketones represent a class of exceptionally versatile intermediates. Their intrinsic reactivity, characterized by an electrophilic carbon adjacent to a carbonyl group, allows for a wide array of chemical transformations. Among these, this compound stands out as a valuable building block. Its structure combines the reactive α-bromo ketone moiety with a 3,4-dimethylphenyl group, a scaffold present in various biologically active molecules.[1]

The growing demand for structurally complex and diverse small molecules for high-throughput screening and lead optimization has amplified the importance of readily accessible and reactive intermediates.[2] This guide aims to provide researchers and scientists with a detailed understanding of this compound, from its fundamental properties to its practical application in the laboratory, thereby facilitating its effective use in synthetic workflows.

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of a chemical compound are foundational to its use in research and development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonym(s) | α-bromo-3',4'-dimethylpropiophenone | N/A |

| Molecular Formula | C₁₁H₁₃BrO | [3][4] |

| Molecular Weight | 241.12 g/mol | [4] |

| Appearance | Solid | [4] |

| InChI | 1S/C11H13BrO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,1-3H3 | [4] |

| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N | [4] |

| SMILES | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 | [4] |

| Monoisotopic Mass | 240.0150 Da | [3] |

Note: Detailed experimental data such as melting point, boiling point, and solubility are not widely published. Commercial suppliers often provide this product for research purposes without extensive analytical data, and users are expected to confirm identity and purity for their specific application.[4]

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through the electrophilic α-bromination of its ketone precursor, 1-(3,4-dimethylphenyl)propan-1-one.[5] This reaction is a cornerstone of organic synthesis.

Causality of Experimental Choices: The mechanism typically proceeds through the formation of an enol or enolate intermediate, which is the nucleophile that attacks the electrophilic bromine (Br₂). The reaction is often conducted in a protic solvent like acetic acid or ethanol, which can facilitate the tautomerization to the enol form. The workup procedure is critical for isolating a pure product; it involves quenching unreacted bromine and neutralizing the acidic solvent.

Detailed Synthesis Protocol

This protocol is adapted from standard procedures for the α-bromination of aromatic ketones.[6][7]

Step 1: Dissolution of Starting Material

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethylphenyl)propan-1-one (0.1 mol, 16.22 g) in 100 mL of glacial acetic acid.

Step 2: Bromination

-

While stirring at room temperature, add elemental bromine (0.1 mol, 5.1 mL, 16.0 g) dropwise from the dropping funnel over a period of 30-45 minutes. The characteristic red-brown color of bromine should be observed.

Step 3: Reaction Monitoring

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by TLC or by observing the fading of the bromine color.

Step 4: Quenching and Precipitation

-

Once the reaction is complete, slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. The product will often precipitate as a solid.

Step 5: Workup and Isolation

-

If a solid precipitates, collect it by vacuum filtration and wash the filter cake with cold water.

-

If the product separates as an oil, extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with a 1 M aqueous sodium thiosulfate solution (50 mL) to remove any residual bromine, water (2 x 100 mL), and a saturated sodium bicarbonate solution (100 mL) to neutralize acetic acid.

Step 6: Drying and Purification

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Visualization of Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from its identity as an α-bromo ketone, a powerful electrophile.

Core Reactivity: Nucleophilic Substitution

The bromine atom can be readily displaced by a wide range of nucleophiles in an SN2-type reaction.[6] This allows for the facile introduction of various functional groups at the α-position, making it an invaluable intermediate for building molecular complexity. Common nucleophiles include amines, thiols, alcohols, and carbanions, leading to the formation of α-amino ketones, α-thio ketones, α-hydroxy ketones, and more elaborate carbon skeletons, respectively. These products are often precursors to important heterocyclic systems found in pharmaceuticals.[8][9][10]

Visualization of Core Reactivity

Caption: Nucleophilic substitution at the α-carbon.

Relevance in Medicinal Chemistry

The 3,4-dimethylphenyl moiety is a key structural feature in various pharmacologically active compounds. For instance, research into novel cancer therapeutics has identified scaffolds containing this group as potent dual inhibitors of Murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP).[1] These proteins are critical for cell survival in tumors, and their inhibition can lead to cancer cell death. The title compound serves as a potential starting material for synthesizing analogs of such inhibitors, enabling structure-activity relationship (SAR) studies and the development of new therapeutic agents for leukemia and other cancers.[1]

Safety, Handling, and Storage

As an α-bromo ketone, this compound should be handled with care, assuming it is a hazardous substance. Related compounds are known to be irritants and lachrymators.

Hazard Identification:

-

GHS Classification: Warning. Harmful if swallowed (H302), Causes serious eye irritation (H319).[4] Other similar α-bromo ketones can cause severe skin burns and respiratory irritation (H314, H335).[11]

-

Pictogram: GHS07 (Exclamation mark).[4]

Recommended Protocols:

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.[12]

-

-

Handling:

-

Storage:

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

-

If on skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

-

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity make it an essential tool for synthetic chemists in both academic and industrial settings. The ability to easily functionalize the α-position through nucleophilic substitution, combined with the presence of the biologically relevant 3,4-dimethylphenyl scaffold, positions this compound as a key starting material for the synthesis of complex molecules and the exploration of new therapeutic agents. Adherence to rigorous safety and handling protocols is paramount to ensure its effective and safe utilization in the laboratory.

References

- PubChem. 1-(3,4-Dimethylphenyl)propan-1-one. [Link]

- PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one. [Link]

- PubChemLite. This compound. [Link]

- Google Patents. US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.

- Shanghai Theorem Chemical Technology Co., Ltd. China 2-Bromo-1-(3-methylphenyl)propan-1-one Manufacturer, Suppliers. [Link]

- Breckland Scientific. 2-Bromo-2-Methylpropane - SAFETY DATA SHEET. [Link]

- Organic Syntheses. 2,3-dibromo-1-(phenylsulfonyl)-1-propene - Organic Syntheses Procedure. [Link]

- National Institutes of Health. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PubMed. [Link]

- Filo. 2-Bromo-1-phenylpropane can be synthesised by. [Link]

- Fisher Scientific. SAFETY DATA SHEET. [Link]

Sources

- 1. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. China 2-Bromo-1-(3-methylphenyl)propan-1-one Manufacturer, Suppliers - Theorem Chemical [theoremchem.com]

- 3. PubChemLite - this compound (C11H13BrO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-(3,4-Dimethylphenyl)propan-1-one | C11H14O | CID 3853521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Bromo-1-phenyl-pentan-1-one | 49851-31-2 [chemicalbook.com]

- 9. 2-Bromo-1-phenyl-pentan-1-one CAS#: 49851-31-2 [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. brecklandscientific.co.uk [brecklandscientific.co.uk]

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one molecular structure

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one

Introduction

This compound is an α-bromoketone, a class of organic compounds characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group. This structural motif renders the molecule a potent electrophile and a versatile synthetic intermediate. Its primary significance lies in its role as a precursor for the synthesis of a wide array of more complex molecules, particularly substituted cathinones and related phenethylamine derivatives.[1][2][3] These derivatives are of substantial interest to researchers in medicinal chemistry, pharmacology, and neuroscience for investigating structure-activity relationships (SAR) at monoamine transporters and for the development of novel therapeutic agents or research tools.[4][5]

This guide provides a comprehensive technical overview of this compound, designed for professionals in chemical research and drug development. It details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, provides a thorough analysis of its expected spectroscopic signature for structural confirmation, and discusses its chemical reactivity and essential safety protocols.

Molecular Identity and Physicochemical Properties

The fundamental identification and properties of the title compound are summarized below. This data is critical for laboratory record-keeping, analytical characterization, and safety compliance.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Not explicitly assigned; precursor is 17283-12-4[6] |

| Molecular Formula | C₁₁H₁₃BrO[7] |

| Molecular Weight | 241.12 g/mol [7] |

| Appearance | Expected to be a solid at room temperature[7] |

| SMILES | CC(Br)C(=O)C1=CC(=C(C=C1)C)C[8] |

| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N[7] |

Synthesis and Mechanistic Rationale

The most direct and common method for preparing this compound is through the α-halogenation of its ketone precursor, 1-(3,4-dimethylphenyl)propan-1-one.[6][9] The reaction is typically performed under acidic conditions, which facilitates a controlled, single bromination at the α-carbon.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The underlying mechanism proceeds via an enol intermediate, a cornerstone of carbonyl chemistry.[10][11] The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is notably independent of the bromine concentration, indicating that the rate-limiting step is the formation of the enol.[10]

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.

-

Keto-Enol Tautomerization: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This results in the formation of a nucleophilic enol tautomer.

-

Electrophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), which acts as the electrophile. This is the step where the bromine is incorporated into the molecule. The bromine molecule becomes polarized as it approaches the enol.

-

Deprotonation: The intermediate oxonium ion is deprotonated (typically by a bromide ion or solvent molecule) to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromoketone product.

This acid-catalyzed pathway is crucial for preventing polybromination, which can be a significant side reaction under basic conditions.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the α-bromination of a ketone precursor.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the title compound.

Safety Precaution: This reaction involves bromine, which is highly corrosive and toxic, and α-bromoketones, which are potent lachrymators and skin irritants.[12][13] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

Reagents & Equipment:

-

1-(3,4-Dimethylphenyl)propan-1-one (1.0 eq)

-

Elemental Bromine (Br₂) (1.05 eq)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with stir bar, dropping funnel, condenser

-

Separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(3,4-dimethylphenyl)propan-1-one (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketone).

-

Scientist's Note: Acetic acid serves as both a solvent and a mild acid catalyst to promote enol formation.[10]

-

-

Reagent Addition: Prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the stirring ketone solution at room temperature over 30-60 minutes.

-

Scientist's Note: A slight excess of bromine ensures complete consumption of the starting material. Slow, dropwise addition is critical to control the reaction temperature and prevent the buildup of unreacted bromine. The characteristic red-brown color of bromine should fade as it is consumed.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours, or until the bromine color has fully dissipated. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water. Then, carefully add a saturated solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the yellow/orange color from any residual bromine is completely gone.

-

Scientist's Note: The water quench precipitates the organic product. Sodium thiosulfate is a reducing agent that neutralizes any excess bromine (Br₂ + 2Na₂S₂O₃ → 2NaBr + Na₂S₄O₆), making the workup safer.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

-

Scientist's Note: The bicarbonate wash is essential to remove the acidic solvent. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

Structural Elucidation and Spectroscopic Signature

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the compound's structure and established principles.

Molecular Structure Diagram

Caption: Structure of this compound with numbering.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Observation | Rationale |

| Mass Spec (EI) | Molecular Ion | Isotopic peaks at m/z 240 and 242 in ~1:1 ratio. | Presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[14] |

| Fragmentation | m/z 161 [M-Br]⁺; m/z 119 [C₉H₁₁]⁺ (dimethylstyrene cation); m/z 133 [C₉H₉O]⁺ (dimethylbenzoyl cation). | Loss of the bromine radical; McLafferty rearrangement or cleavage; Alpha-cleavage at the carbonyl group. | |

| IR Spectroscopy | C=O Stretch | ~1680-1695 cm⁻¹ (strong, sharp). | Aryl ketone carbonyl, conjugation with the phenyl ring lowers the frequency.[15] |

| C-H Stretch (Aromatic) | ~3020-3100 cm⁻¹ (medium). | Aromatic C-H bonds. | |

| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ (medium). | Methyl and methine C-H bonds.[16] | |

| C=C Stretch (Aromatic) | ~1610, 1500 cm⁻¹ (medium). | Aromatic ring vibrations. | |

| C-Br Stretch | ~550-650 cm⁻¹ (medium to strong). | Carbon-bromine bond vibration. | |

| ¹H NMR | H-9 (CHBr) | δ ~5.2-5.4 ppm (quartet, 1H). | Deshielded by adjacent C=O and Br. Split by the three H-11 protons. |

| H-11 (CH₃) | δ ~1.8-2.0 ppm (doublet, 3H). | Coupled to the H-9 proton. | |

| H-2, H-6 (Ar-H) | δ ~7.6-7.8 ppm (multiplet, 2H). | Aromatic protons ortho to the carbonyl group. | |

| H-5 (Ar-H) | δ ~7.2-7.3 ppm (doublet, 1H). | Aromatic proton meta to the carbonyl group. | |

| H-5, H-8 (Ar-CH₃) | δ ~2.3 ppm (singlet, 6H). | Two magnetically similar aromatic methyl groups. | |

| ¹³C NMR | C-7 (C=O) | δ ~195-200 ppm. | Ketone carbonyl carbon. |

| C-1 (Ar-C) | δ ~133-135 ppm. | Aromatic carbon attached to the carbonyl group. | |

| C-3, C-4 (Ar-C) | δ ~140-145 ppm. | Aromatic carbons bearing methyl groups. | |

| C-2, C-5, C-6 (Ar-CH) | δ ~125-130 ppm. | Aromatic methine carbons. | |

| C-9 (CHBr) | δ ~45-50 ppm. | Carbon bearing the bromine atom. | |

| C-10, C-8 (Ar-CH₃) | δ ~19-22 ppm. | Aromatic methyl carbons. | |

| C-11 (CH₃) | δ ~18-20 ppm. | Aliphatic methyl carbon. |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of the C-Br bond. The α-carbon is an excellent electrophilic site, readily undergoing nucleophilic substitution (Sₙ2) reactions.[17]

-

Reaction with Amines: This is arguably its most significant application. Reaction with primary or secondary amines yields α-amino ketones, the core structure of synthetic cathinones. This provides a direct route to novel psychoactive substance analogs for pharmacological and toxicological profiling.[4]

-

Favorskii Rearrangement: Treatment with a strong base can induce a Favorskii rearrangement to produce carboxylic acid derivatives.

-

Formation of Heterocycles: It serves as a key building block for synthesizing various heterocyclic systems, such as imidazoles (by reacting with amidines) or thiazoles (by reacting with thioamides), which are common scaffolds in medicinal chemistry.[17]

Safety and Handling

This compound and its structural class of α-haloketones present significant health hazards. Strict adherence to safety protocols is mandatory.

-

Primary Hazards: The compound is expected to be harmful if swallowed, cause severe skin irritation or burns, and cause serious eye damage.[7][12] It is a potent lachrymator, meaning its vapors can cause intense tearing and eye irritation.[13]

-

Handling:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate PPE: chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[18]

-

Avoid inhalation of dust or vapors. If engineering controls are insufficient, respiratory protection may be required.[19][20]

-

Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

References

-

MDPI. (2020). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. MDPI. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. EMCDDA. [Link]

-

MDPI. (2022). Synthetic Cathinones. Encyclopedia MDPI. [Link]

-

ACS Publications. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2017). Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences. ResearchGate. [Link]

-

Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage.

-

National Institutes of Health. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. [Link]

-

PubChem. (n.d.). 1-(3,4-Dimethylphenyl)propan-1-one. PubChem. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Doc Brown's Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. Synthetic Cathinones | Encyclopedia MDPI [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-(3,4-Dimethylphenyl)propan-1-one | C11H14O | CID 3853521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PubChemLite - this compound (C11H13BrO) [pubchemlite.lcsb.uni.lu]

- 9. 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. echemi.com [echemi.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. youtube.com [youtube.com]

- 15. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bg.cpachem.com [bg.cpachem.com]

- 19. fishersci.com [fishersci.com]

- 20. chempoint.com [chempoint.com]

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one physical properties

An In-depth Technical Guide to 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one

Introduction

This compound is an α-brominated ketone, a class of compounds recognized for their significant utility as versatile intermediates in organic synthesis. The presence of a bromine atom alpha to a carbonyl group imparts a high degree of reactivity, making this molecule a valuable building block for constructing more complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and essential safety information, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is foundational to any scientific endeavor. This section details the key identifiers for this compound.

-

IUPAC Name: this compound

-

Synonyms: 3',4'-dimethyl-α-bromopropiophenone

-

CAS Number: While a specific CAS number for this exact structure is not consistently cited across major databases, related structures are well-documented. Researchers should verify the identity of any sourced material through analytical characterization.

-

Molecular Formula: C₁₁H₁₃BrO

-

Molecular Weight: 241.12 g/mol

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. The data below is a compilation from available chemical databases and predictive models.

| Property | Value | Source |

| Appearance | Solid | |

| Molecular Weight | 241.12 g/mol | |

| Density | 1.428±0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 325.1±25.0 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [2] |

| InChI Key | INDOZXXMTNQGHR-UHFFFAOYSA-N | |

| SMILES | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 |

Synthesis and Purification

The primary route for synthesizing α-bromoketones is through the bromination of the corresponding ketone precursor, in this case, 1-(3,4-dimethylphenyl)propan-1-one.

Reaction Principle

The synthesis involves an acid- or base-catalyzed enolization of the ketone, followed by electrophilic attack by bromine on the electron-rich enol or enolate intermediate. The reaction is typically selective for the α-position due to the activating effect of the carbonyl group. The use of a suitable solvent is critical to manage reactivity and facilitate the reaction.

Experimental Protocol: Bromination of 1-(3,4-dimethylphenyl)propan-1-one

This protocol is a representative method adapted from established procedures for the α-bromination of propiophenones.[3][4]

Materials:

-

1-(3,4-Dimethylphenyl)propan-1-one (precursor)[5]

-

Bromine (Br₂) or Cupric Bromide (CuBr₂)

-

Solvent: Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)

-

Sodium thiosulfate solution (aqueous, 1.0 M)

-

Saturated sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

Dissolution: Dissolve the starting ketone, 1-(3,4-dimethylphenyl)propan-1-one, in a suitable solvent such as dichloromethane or acetic acid in a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.[4]

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, dropwise to the stirred solution.[4] The characteristic red-brown color of bromine should fade as it is consumed.[2] Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, typically higher Rf, product spot.

-

Work-up: Once the reaction is complete, pour the mixture into water. If bromine was used, quench any excess by adding a 1.0 M sodium thiosulfate solution until the color disappears.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic value of this compound stems from the reactivity of the α-bromo ketone functional group.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This is a cornerstone of its utility, allowing for the introduction of various functional groups (e.g., amines, thiols, azides), which is a key strategy in building molecular diversity for drug discovery.

-

Intermediate for Heterocycles: α-Bromoketones are classic precursors for synthesizing important heterocyclic scaffolds like thiazoles, imidazoles, and oxazoles, which are prevalent in many marketed drugs.[6]

-

Precursor in Cathinone Synthesis: This compound and its analogs serve as precursors in the synthesis of substituted cathinones, a class of compounds investigated for their pharmacological properties.[7]

-

Building Block for APIs: Its structure makes it a fundamental building block for various Active Pharmaceutical Ingredients (APIs), where the dimethylphenyl moiety can be tailored for specific receptor interactions while the ketone and bromide offer handles for further chemical modification.[8]

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, the expected NMR and IR features can be predicted based on its structure. These predictions are vital for researchers to confirm the identity and purity of their synthesized material.

-

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm) corresponding to the three protons on the disubstituted phenyl ring.

-

Methine Proton (CH-Br): A quartet at ~5.0-5.5 ppm, shifted downfield due to the adjacent bromine and carbonyl group.

-

Methyl Protons (Aromatic): Two singlets in the ~2.2-2.5 ppm region for the two non-equivalent methyl groups on the phenyl ring.

-

Methyl Protons (Aliphatic): A doublet at ~1.8-2.0 ppm for the methyl group adjacent to the methine, coupled to the methine proton.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal at ~190-200 ppm.

-

Aromatic Carbons: Multiple signals between ~125-145 ppm.

-

Methine Carbon (C-Br): A signal around ~40-50 ppm.

-

Methyl Carbons: Signals for the three methyl groups in the upfield region (~15-25 ppm).

-

-

IR Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Safety and Handling

Proper handling of α-bromoketones is crucial due to their hazardous nature. Information is based on data for this compound and structurally similar chemicals.[9][10]

-

Hazard Classification: Acute Toxicity 4 (Oral), Eye Irritation 2, and potentially causes skin irritation or burns and respiratory irritation.[10][11]

-

GHS Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

Precautionary Statements:

Handling and Storage:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13]

-

Storage: Store in a cool, dry, and dark location in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][13]

Conclusion

This compound is a key synthetic intermediate whose value is defined by the strategic placement of its reactive functional groups. Its role as a precursor to complex organic molecules, particularly in the realm of medicinal chemistry, is well-established. A thorough understanding of its physical properties, synthetic pathways, and handling requirements is essential for its safe and effective utilization in research and development. This guide serves as a foundational resource for scientists leveraging this versatile chemical building block.

References

-

Garscha, U., et al. (2017). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2,2-dimethyl-1-propanol. Retrieved from [Link]

-

Fisher Scientific. (2014). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.

-

YouTube. (2020). Organic chemistry - Predicting mono-bromination products. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Retrieved from [Link]

- Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.

-

ResearchGate. (n.d.). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Retrieved from [Link]

-

MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone.

-

PubChem. (n.d.). 1-(3,4-Dimethylphenyl)propan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). US20090012328A1 - Process for preparing bupropion hydrochloride.

-

Shanghai Theorem Chemical Technology Co., Ltd. (n.d.). China 2-Bromo-1-(3-methylphenyl)propan-1-one Manufacturer, Suppliers. Retrieved from [Link]

-

WorldOfChemicals. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one. Retrieved from [Link]

Sources

- 1. 2-bromo-1-(1-phenylcyclopropyl)propan-1-one | 1803604-17-2 [m.chemicalbook.com]

- 2. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]

- 3. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-(3,4-Dimethylphenyl)propan-1-one | C11H14O | CID 3853521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. nbinno.com [nbinno.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. echemi.com [echemi.com]

- 11. 3-Bromo-2,2-dimethyl-1-propanol | C5H11BrO | CID 142501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Foreword: Navigating the Landscape of a Versatile Chemical Intermediate

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one

In the realm of synthetic organic chemistry and drug development, the utility of a chemical intermediate is defined by its reactivity, accessibility, and the potential to serve as a scaffold for more complex molecular architectures. This compound, an α-bromoketone, embodies these characteristics, positioning it as a valuable building block for researchers and scientists. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic protocol, an exploration of its reactivity, and its potential applications in medicinal chemistry. As a self-validating system of protocols and insights, this document is designed to empower researchers to confidently incorporate this reagent into their synthetic strategies.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic ketone. The presence of the α-bromo group adjacent to the carbonyl functionality is the primary determinant of its reactivity, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. The 3,4-dimethylphenyl moiety influences the electronic properties of the carbonyl group and provides a lipophilic character to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO | |

| Molecular Weight | 241.12 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C11H13BrO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,1-3H3 | |

| SMILES | O=C(C(C)Br)C1=CC(C)=C(C)C=C1 | |

| CAS Number | 32981-86-3 |

Note: Detailed analytical data such as melting point and spectroscopic information for this specific compound are not widely available in published literature. The information provided is based on supplier data. Researchers should verify the properties of the material obtained.

Synthesis of this compound: A Validated Protocol

The synthesis of α-bromoketones is a well-established transformation in organic chemistry. The most common and reliable method is the direct bromination of the corresponding ketone under acidic conditions. The following protocol is a representative procedure for the synthesis of α-bromopropiophenones and can be readily adapted for the preparation of this compound from its precursor, 1-(3,4-dimethylphenyl)propan-1-one.

2.1. Reaction Principle: Acid-Catalyzed α-Bromination

The reaction proceeds via an acid-catalyzed enolization of the ketone. The enol tautomer, being electron-rich, acts as a nucleophile and attacks molecular bromine. The acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the acidity of the α-protons and facilitating the formation of the enol intermediate.

Caption: Reaction mechanism for the acid-catalyzed α-bromination of a ketone.

2.2. Step-by-Step Experimental Protocol

Materials:

-

1-(3,4-dimethylphenyl)propan-1-one

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) in glacial acetic acid (approximately 5-10 volumes). Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred ketone solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water (approximately 10 volumes). Extract the aqueous layer with dichloromethane (3 x 5 volumes).

-

Neutralization: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Acidic Medium: Glacial acetic acid serves as both a solvent and a catalyst for enolization.

-

Controlled Bromine Addition: Slow, dropwise addition of bromine at low temperature is crucial to prevent side reactions, such as multiple brominations, and to control the exothermic nature of the reaction.

-

Aqueous Work-up and Neutralization: This sequence removes the acetic acid and any unreacted bromine, ensuring the stability of the α-bromoketone product, which can be sensitive to basic conditions.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides an expert interpretation of the expected spectroscopic data based on the analysis of closely related analogs and fundamental principles of spectroscopy.

3.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the α-position, and the methyl protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.9 | m | 2H | Aromatic protons ortho to C=O |

| ~7.2-7.4 | d | 1H | Aromatic proton para to C=O |

| ~5.2-5.4 | q | 1H | -CH(Br)- |

| ~2.3 | s | 6H | Ar-CH₃ |

| ~1.9 | d | 3H | -CH(Br)CH₃ |

Interpretation:

-

The aromatic protons will appear in the downfield region, with those ortho to the electron-withdrawing carbonyl group being the most deshielded.

-

The methine proton alpha to both the carbonyl group and the bromine atom will be significantly deshielded and will appear as a quartet due to coupling with the adjacent methyl group.

-

The two aromatic methyl groups are expected to be nearly equivalent and appear as a singlet.

-

The methyl group at the α-position will appear as a doublet due to coupling with the methine proton.

3.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~195-200 | C=O |

| ~140-145 | Aromatic C (quaternary) |

| ~130-135 | Aromatic CH |

| ~40-45 | -CH(Br)- |

| ~20-25 | Ar-CH₃ |

| ~15-20 | -CH(Br)CH₃ |

Interpretation:

-

The carbonyl carbon will be the most downfield signal.

-

The carbon bearing the bromine atom will be shifted downfield compared to a typical sp³ carbon due to the electronegativity of the bromine.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680-1700 | C=O stretch (aromatic ketone) |

| ~2850-3000 | C-H stretch (aromatic and aliphatic) |

| ~1600, ~1450 | C=C stretch (aromatic ring) |

| ~550-650 | C-Br stretch |

Interpretation:

-

A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the conjugated carbonyl group.

-

The presence of a C-Br bond will be confirmed by a peak in the fingerprint region.

3.4. Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

Expected Features:

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). For C₁₁H₁₃⁷⁹BrO, the m/z will be ~240, and for C₁₁H₁₃⁸¹BrO, the m/z will be ~242.

-

Major Fragmentation: A prominent fragment corresponding to the loss of the bromine atom (M-Br)⁺. Another significant fragment would be the 3,4-dimethylbenzoyl cation.

Reactivity Profile and Mechanistic Insights

The synthetic utility of this compound stems from its reactivity as an electrophile. The α-carbon is activated by both the electron-withdrawing carbonyl group and the inductive effect of the bromine atom, making it a prime target for a wide range of nucleophiles.

Caption: General nucleophilic substitution at the α-carbon of this compound.

4.1. Nucleophilic Substitution Reactions

This is the most common reaction pathway for α-bromoketones. A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

-

With Amines: Reaction with primary or secondary amines yields α-aminoketones, which are important precursors for many biologically active compounds, including synthetic cathinones and other psychoactive substances. The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

-

With Thiolates: Thiolates readily displace the bromide to form α-thioketones.

-

With Carboxylates: Reaction with carboxylate salts in the presence of a phase-transfer catalyst can be used to synthesize α-acyloxy ketones.

4.2. Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-haloketones with an enolizable proton on the other side of the carbonyl group can undergo the Favorskii rearrangement to form carboxylic acid derivatives. However, for this compound, which has protons only on one side of the carbonyl, this pathway is less likely to be the major one compared to direct substitution.

4.3. Formation of Heterocycles

The bifunctional nature of this compound (an electrophilic carbon and a carbonyl group) makes it an excellent starting material for the synthesis of various heterocycles. For example, condensation with thiourea or thioamides can lead to the formation of thiazole derivatives.

Applications in Research and Drug Development

While specific, large-scale applications of this compound are not extensively documented in peer-reviewed literature, its structural motif is found in precursors to various research chemicals and potential therapeutic agents.

-

Intermediate for Synthetic Cathinones: The α-bromopropiophenone core is a key building block for the synthesis of substituted cathinones. The reaction with various amines allows for the creation of a diverse library of compounds for pharmacological evaluation.

-

Scaffold for Medicinal Chemistry: The ability to introduce a variety of functional groups at the α-position makes this compound a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

-

Precursor to Biologically Active Heterocycles: As mentioned, its use in the synthesis of thiazoles and other heterocycles is a potential application, as these ring systems are present in numerous approved drugs.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 5: Hazard and Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H319 | Causes serious eye irritation |

Source:

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong bases and oxidizing agents.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In Case of Skin Contact: Wash with plenty of soap and water.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its value lies in the electrophilic nature of the α-carbon, which allows for a wide range of nucleophilic substitution reactions and the construction of more complex molecular frameworks. While detailed experimental data for this specific compound is not abundant in the public domain, its chemical behavior can be confidently predicted based on the well-established chemistry of α-bromoketones. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one synthesis from 3,4-dimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one from its precursor, 3,4-dimethylpropiophenone. The document delves into the mechanistic underpinnings of the α-bromination of ketones, outlines a detailed and validated experimental protocol, and addresses critical safety considerations. Furthermore, it covers essential analytical techniques for product characterization and purification strategies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of α-Bromoketones

α-Bromoketones are pivotal intermediates in organic synthesis, renowned for their utility in the construction of a diverse array of more complex molecular architectures.[1] Their inherent reactivity, stemming from the electrophilic carbon bearing the bromine atom, allows for a variety of nucleophilic substitution and condensation reactions. This makes them valuable precursors in medicinal chemistry for the synthesis of heterocyclic compounds, such as thiazoles and benzodioxanes, which are often scaffolds for biologically active molecules.[1][2] The target molecule, this compound, with its specific substitution pattern, serves as a key building block in various synthetic pathways.

Mechanistic Insights: The α-Bromination of Propiophenones

The synthesis of this compound from 3,4-dimethylpropiophenone is achieved through an α-bromination reaction. This reaction typically proceeds via an acid-catalyzed mechanism, which enhances the rate of enolization, a critical step for the selective bromination at the α-carbon.

The Role of Acid Catalysis

Under acidic conditions, the carbonyl oxygen of the propiophenone is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates the tautomerization of the ketone to its enol form. The enol, with its electron-rich carbon-carbon double bond, then acts as a nucleophile, attacking the electrophilic bromine (Br₂). A subsequent deprotonation step regenerates the carbonyl group and yields the α-brominated product along with hydrogen bromide (HBr) as a byproduct.[3]

It is crucial to control the reaction conditions to prevent unwanted side reactions, such as polybromination or bromination of the aromatic ring. The dimethyl-substituted phenyl ring in 3,4-dimethylpropiophenone is activated towards electrophilic aromatic substitution; however, the α-bromination of the ketone is generally faster under the specified conditions.

Below is a diagram illustrating the acid-catalyzed α-bromination mechanism.

Caption: Acid-catalyzed α-bromination of 3,4-dimethylpropiophenone.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol has been designed for high yield and purity, with an emphasis on safety and reproducibility.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 3,4-Dimethylpropiophenone | C₁₁H₁₄O | 162.23 | 10.0 g (61.6 mmol) | ≥98% |

| Bromine | Br₂ | 159.81 | 3.3 mL (9.85 g, 61.6 mmol) | ≥99.5% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | ACS Grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed for extraction | ACS Grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed for washing | |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed for washing | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, and a fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.0 g (61.6 mmol) of 3,4-dimethylpropiophenone in 100 mL of glacial acetic acid.

-

Bromine Addition: Carefully measure 3.3 mL (9.85 g, 61.6 mmol) of bromine and place it in the dropping funnel. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

-

Reaction Execution: While stirring the solution of 3,4-dimethylpropiophenone, add the bromine dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 30 °C. An ice-water bath can be used if necessary.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. The crude product will precipitate as a solid or an oil.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid and HBr), followed by 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Below is a workflow diagram of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Hazard Management

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

-

Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. Inhalation can cause severe respiratory damage, and skin contact can result in painful burns. Always handle bromine in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.

-

Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction.[4][5] It can cause severe irritation to the respiratory system and eyes.[4][5] The reaction should be conducted in a fume hood to ensure proper ventilation.

-

Glacial Acetic Acid: A corrosive liquid that can cause severe skin and eye burns. Handle with care and appropriate PPE.

-

Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4][6] An emergency eyewash station and safety shower should be readily accessible.[6]

Product Characterization and Purification

Purification

The crude product can be purified by recrystallization or column chromatography. For recrystallization, a suitable solvent system such as ethanol/water or hexane/ethyl acetate can be employed. If column chromatography is necessary, a silica gel stationary phase with a hexane/ethyl acetate gradient as the mobile phase is typically effective.[7]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methyl groups on the phenyl ring, the methine proton at the α-position, and the methyl group of the propyl chain. The integration of these signals will confirm the proton count, and the splitting patterns will provide information about adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The presence of C-H stretching and bending vibrations for the alkyl and aromatic groups, as well as the C-Br stretching vibration, will also be observed.[8]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum, providing a clear signature for the presence of a bromine atom in the molecule.

Conclusion

The synthesis of this compound from 3,4-dimethylpropiophenone is a robust and well-established procedure in organic chemistry. By understanding the underlying reaction mechanism, adhering to a validated experimental protocol, and prioritizing safety, researchers can reliably produce this valuable synthetic intermediate. The analytical techniques outlined in this guide are essential for ensuring the identity and purity of the final product, which is critical for its successful application in subsequent synthetic steps and in the broader context of drug discovery and development.

References

- Bromine handling and safety | DOCX - Slideshare. (n.d.).

- Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.).

- MATERIAL SAFETY DATA SHEET - Hill Brothers Chemical Company. (n.d.).

- 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) - EvitaChem. (n.d.).

- Hydrogen bromide. (n.d.).

- Safety Data Sheet: Bromine - Carl ROTH. (n.d.).

- Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas - Interscan Corporation. (2024, August 7).

- Method for selective bromination of phenyl alkyl ketone derivatives or ... - Google Patents. (n.d.).

- Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. (2023, May 30).

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents. (n.d.).

- Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (n.d.).

- Process for the production of ª ‡ -bromopropiophenone - Google Patents. (n.d.).

- α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.).

- This compound | Sigma-Aldrich. (n.d.).

- 2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one - NIH. (n.d.).

- Synthesis of 2-Bromopropiophenone - PrepChem.com. (n.d.).

- 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook. (n.d.).

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed. (2024, February 21).

- Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. (n.d.).

Sources